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molecular formula C7H13NO4 B8438175 3-Acetoxy-2-nitropentane

3-Acetoxy-2-nitropentane

Cat. No. B8438175
M. Wt: 175.18 g/mol
InChI Key: ISANAHAACRGGAW-UHFFFAOYSA-N
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Patent
US05159065

Procedure details

reacting 3-acetoxy-2-nitropentane with ethyl isocyanoacetate in the presence of a nonnucleophilic base to form ethyl 3-ethyl-4-methylpyrrole-2-carboxylate;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:5]([CH2:11][CH3:12])[CH:6]([N+]([O-])=O)[CH3:7])(=O)C.[N+:13]([CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])#[C-:14]>>[CH2:11]([C:5]1[C:6]([CH3:7])=[CH:14][NH:13][C:15]=1[C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C(C)[N+](=O)[O-])CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(NC=C1C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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